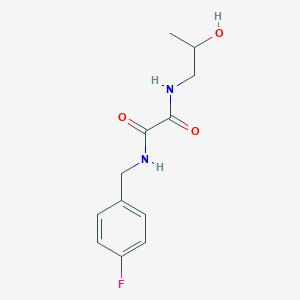

N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxypropyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3/c1-8(16)6-14-11(17)12(18)15-7-9-2-4-10(13)5-3-9/h2-5,8,16H,6-7H2,1H3,(H,14,17)(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCCJPQKTLGIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide typically involves a multi-step process. One common method starts with the reaction of 4-fluorobenzylamine with oxalyl chloride to form N-(4-fluorobenzyl)oxalamide. This intermediate is then reacted with 2-hydroxypropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxalamide core can be reduced to amines under specific conditions.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the hydroxypropyl group may influence the compound’s solubility and bioavailability. The oxalamide core can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Oxalamides exhibit diverse biological and physicochemical profiles depending on substituents. Key analogs include:

Key Observations:

- Fluorine Substitution: The 4-fluorobenzyl group in the target compound shares similarities with 8j () and compound 18 (). Fluorine enhances lipophilicity (logP) and metabolic stability by resisting oxidative degradation .

- Hydroxyalkyl Groups: The 2-hydroxypropyl group in the target compound resembles the 2-hydroxyethyl side chain in compound 13 (), which improves solubility and hydrogen-bonding capacity, critical for target engagement.

- Bulkier Substituents: Adamantyl-containing oxalamides () exhibit higher melting points (>210°C) and purity (>90%), suggesting improved crystallinity and stability.

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and applications in research and medicine.

Chemical Structure and Synthesis

The compound is characterized by the presence of a fluorobenzyl group and a hydroxypropyl moiety attached to an oxalamide core. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Fluorobenzyl Intermediate : The reaction of 4-fluorobenzyl chloride with a suitable nucleophile.

- Introduction of Hydroxypropyl Group : This can be achieved through coupling with appropriate precursors.

- Formation of the Oxalamide : Finalizing the structure by reacting the intermediates with oxalyl chloride and an amine.

This compound exhibits its biological activity through interactions with specific molecular targets. It may modulate the activity of enzymes or receptors, leading to various downstream effects. The exact pathways involved can vary based on the biological context but often include:

- Inhibition of Enzymatic Activity : Potentially acting as an inhibitor for specific enzymes involved in cellular processes.

- Receptor Binding : Interacting with receptors that regulate physiological responses.

Anticancer Properties

Research indicates that this compound may have anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibition of cell growth |

| A549 (Lung Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory effects. It has shown promise in reducing pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases.

Case Studies

-

Study on Anticancer Activity :

- A study conducted on MCF-7 and A549 cells demonstrated that treatment with this compound resulted in significant reductions in cell viability, supporting its role as a potential anticancer agent.

-

Inflammation Model Study :

- In a murine model of inflammation, administration of the compound led to reduced levels of TNF-alpha and IL-6, highlighting its anti-inflammatory properties.

Applications in Research and Medicine

- Biochemical Probes : The compound is being investigated as a biochemical probe for studying cellular processes due to its ability to modulate enzyme activity.

- Therapeutic Development : Its potential applications include development as a therapeutic agent for cancer and inflammatory diseases.

Q & A

Q. Table 1: Physicochemical Properties

| Property | Value | Method | Source |

|---|---|---|---|

| Molecular Weight | 295.1 g/mol | MS | |

| LogP | 2.1 | HPLC | |

| Solubility (H₂O) | <1 mg/mL | Shake-flask |

Q. Table 2: NMR Characterization

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Ar-H (fluorobenzyl) | 7.2–7.4 | m | 4-F-C₆H₄-CH₂ |

| NH (oxalamide) | 8.3 | br s | CONH |

| OH (hydroxypropyl) | 2.1 | s | -CH₂-CH(OH)- |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.